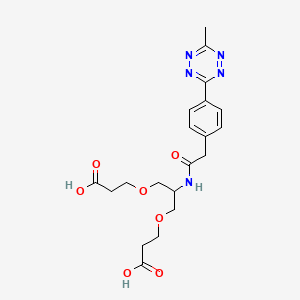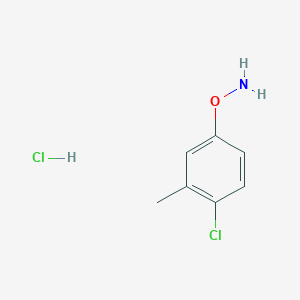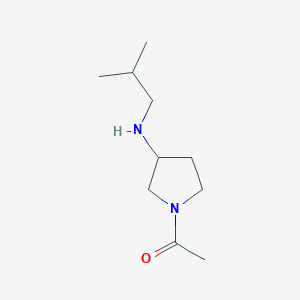
1-Acetyl-3-(isobutylamino)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Acetyl-3-(isobutylamino)pyrrolidine involves the reaction of pyrrolidine with isobutylamine and acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1-Acetyl-3-(isobutylamino)pyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-Acetyl-3-(isobutylamino)pyrrolidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(isobutylamino)pyrrolidine involves its interaction with specific molecular targets and pathways . The compound binds to target proteins, altering their structure and function, which can lead to various biological effects . The exact pathways involved depend on the specific application and target proteins being studied .
Comparison with Similar Compounds
1-Acetyl-3-(isobutylamino)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-dione . These compounds share a similar core structure but differ in their functional groups and overall properties . The unique isobutylamino group in this compound distinguishes it from other derivatives, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[3-(2-methylpropylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-11-10-4-5-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
JSFIPTGFMYPBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCN(C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


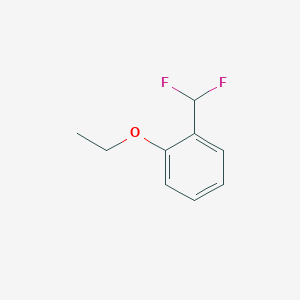
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
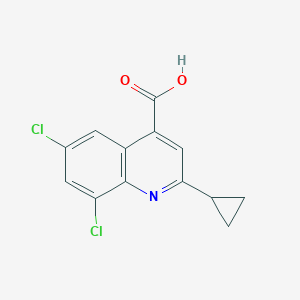
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
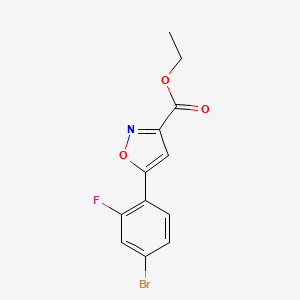
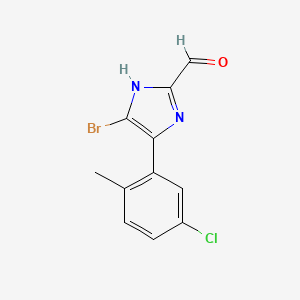
![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
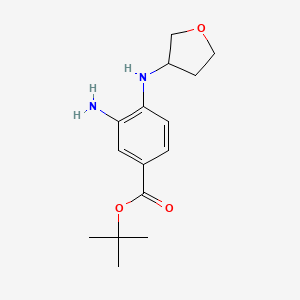
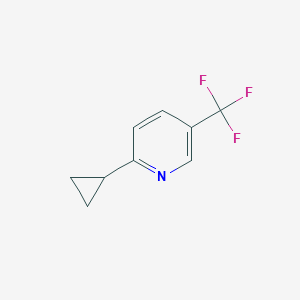

![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)
